molecular formula C10H10Br2N2 B6196046 1-(2-bromoquinolin-7-yl)methanamine hydrobromide CAS No. 2680533-30-4

1-(2-bromoquinolin-7-yl)methanamine hydrobromide

Cat. No.: B6196046
CAS No.: 2680533-30-4
M. Wt: 318
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Description

1-(2-bromoquinolin-7-yl)methanamine hydrobromide is a chemical compound with the molecular formula C10H9BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is typically found as a white to pale yellow solid and is soluble in water and some organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromoquinolin-7-yl)methanamine hydrobromide can be achieved through several methodsThe reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrobromide salt form .

Chemical Reactions Analysis

Types of Reactions

1-(2-bromoquinolin-7-yl)methanamine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

1-(2-bromoquinolin-7-yl)methanamine hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-bromoquinolin-7-yl)methanamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-bromoquinolin-7-yl)methanamine hydrobromide is unique due to its specific bromine substitution at the 2-position and the presence of a methanamine group at the 7-position. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

2680533-30-4

Molecular Formula

C10H10Br2N2

Molecular Weight

318

Purity

95

Origin of Product

United States

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